molecular formula C22H30 B1601500 3,4-Diethyl-3,4-diphenylhexane CAS No. 62678-48-2

3,4-Diethyl-3,4-diphenylhexane

Cat. No. B1601500
CAS RN: 62678-48-2
M. Wt: 294.5 g/mol
InChI Key: PYJRTMLRHSXSLS-UHFFFAOYSA-N
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Description

3,4-Diethyl-3,4-diphenylhexane is a chemical compound with the molecular formula C22H30 . Its molecular weight is 294.482 . The structure of this compound has been decided .


Molecular Structure Analysis

The molecular structure of 3,4-Diethyl-3,4-diphenylhexane is represented by the SMILES notation: CCC(CC)(c1ccccc1)C(CC)(CC)c1ccccc1 . This indicates that the compound contains two phenyl groups attached to a hexane chain, which is further substituted with ethyl groups at the 3rd and 4th positions .


Physical And Chemical Properties Analysis

3,4-Diethyl-3,4-diphenylhexane has a melting point of 42-44 °C and a predicted boiling point of 370.4±12.0 °C . The predicted density of this compound is 0.929±0.06 g/cm3 .

Scientific Research Applications

Electrosynthesis

  • Scientific Field : Electrochemistry
  • Application Summary : The compound is used in the electrosynthesis of 3,4-diphenylhexane-3,4-diol .
  • Methods and Procedures : The process involves the reduction of propiophenone in a 0.2 M Et4NBr solution in dimethylformamide under the conditions of diaphragmless galvanostatic electrolysis using Pt (Cu, Ni) cathode and Mg (Zn) anode, at a current of 0.2 A and a temperature of 30°C .
  • Results and Outcomes : The process parameters are optimized, and a preparative method is developed for producing a mixture of meso/dl-isomers of the desired product in a 1/3.3 ratio with an overall yield of 76% as calculated per loaded propiophenone at its 90-% conversion .

Thermophysical Property Data

  • Scientific Field : Thermodynamics
  • Application Summary : The compound’s thermophysical properties are critically evaluated .
  • Methods and Procedures : The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
  • Results and Outcomes : The data includes information on triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, enthalpy as a function of temperature, entropy as a function of temperature and pressure, viscosity as a function of temperature and pressure, thermal conductivity as a function of temperature and pressure, and enthalpy of formation .

Safety And Hazards

When handling 3,4-Diethyl-3,4-diphenylhexane, it’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of contact, flush skin with plenty of water and get medical aid if irritation develops and persists .

properties

IUPAC Name

(3,4-diethyl-4-phenylhexan-3-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30/c1-5-21(6-2,19-15-11-9-12-16-19)22(7-3,8-4)20-17-13-10-14-18-20/h9-18H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJRTMLRHSXSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)C(CC)(CC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90516347
Record name 1,1'-(3,4-Diethylhexane-3,4-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diethyl-3,4-diphenylhexane

CAS RN

62678-48-2
Record name 1,1'-(3,4-Diethylhexane-3,4-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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